molecular formula C14H21ClN4O2 B1322142 Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate CAS No. 939986-76-2

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Cat. No. B1322142
M. Wt: 312.79 g/mol
InChI Key: XLZGMUJBIFJFDO-UHFFFAOYSA-N
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Patent
US08481731B2

Procedure details

To a solution of 4,6-dichloro-pyrimidine (8.9 g, 59.7 mmol) and triethylamine (11 mL, 78.9 mmol) in 90 mL of DCM at 0° C., was added 4-amino-piperidine-1-carboxylic acid tert-butyl ester (4.89 g, 24.4 mmol). The mixture was stirred at room temperature for 3 days, concentrated under vacuum and purified by flash chromatography (eluent: 0 to 50% EtOAc in hexane with 0.1% triethylamine) to afford 3.09 g (40%) of 17a.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[C:16]([O:20][C:21]([N:23]1[CH2:28][CH2:27][CH:26]([NH2:29])[CH2:25][CH2:24]1)=[O:22])([CH3:19])([CH3:18])[CH3:17]>C(Cl)Cl>[C:16]([O:20][C:21]([N:23]1[CH2:28][CH2:27][CH:26]([NH:29][C:2]2[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=2)[CH2:25][CH2:24]1)=[O:22])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.89 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (eluent: 0 to 50% EtOAc in hexane with 0.1% triethylamine)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=NC=NC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.